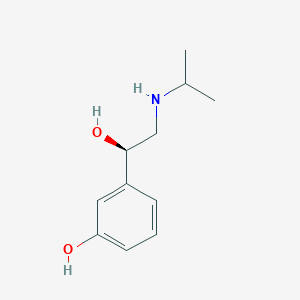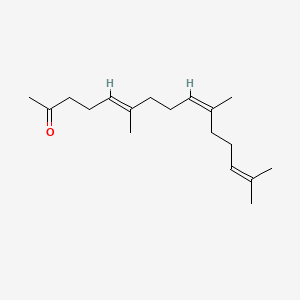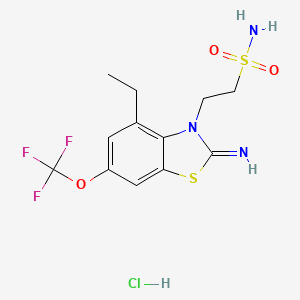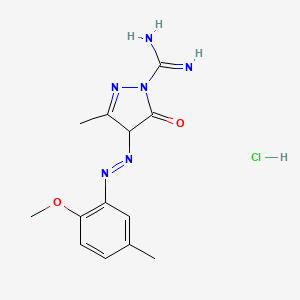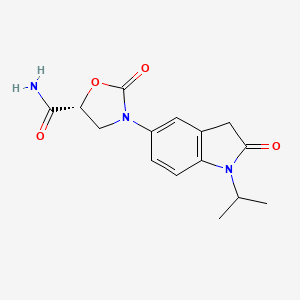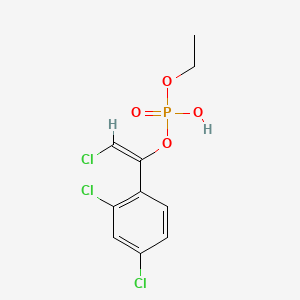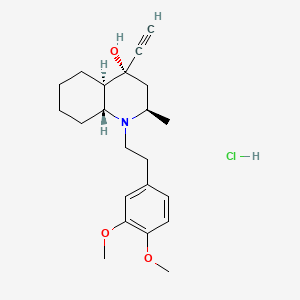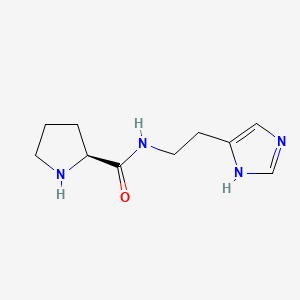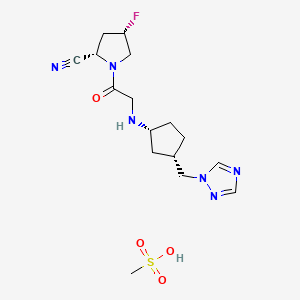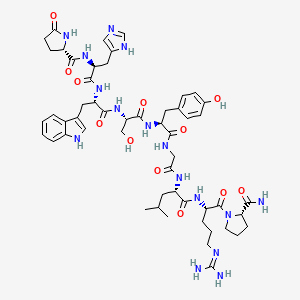
Triamcinolone methyl ethyl ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triamcinolone methyl ethyl ketal is a synthetic derivative of triamcinolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a ketal group, which is formed by the reaction of a ketone with an alcohol. The addition of the ketal group can modify the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone methyl ethyl ketal typically involves the ketalization of triamcinolone with methanol and ethanol in the presence of an acid catalyst. The reaction proceeds smoothly under mild conditions, with the ketone group of triamcinolone reacting with the alcohols to form the ketal. Common acid catalysts used in this reaction include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The process involves the continuous addition of triamcinolone, methanol, ethanol, and the acid catalyst into the reactor, with the product being continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triamcinolone methyl ethyl ketal can undergo various chemical reactions, including:
Hydrolysis: The ketal group can be hydrolyzed back to the original ketone and alcohols in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketal group can participate in substitution reactions, where one of the alkoxy groups is replaced by another substituent.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed
Hydrolysis: Triamcinolone, methanol, and ethanol.
Oxidation: Oxidized derivatives of triamcinolone.
Reduction: Reduced derivatives of triamcinolone.
Substitution: Substituted ketal derivatives.
Wissenschaftliche Forschungsanwendungen
Triamcinolone methyl ethyl ketal has several scientific research applications, including:
Chemistry: Used as a model compound to study ketalization and deketalization reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Wirkmechanismus
The mechanism of action of triamcinolone methyl ethyl ketal involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamcinolone acetonide: Another derivative of triamcinolone with a cyclic ketal group.
Triamcinolone hexacetonide: A more stable form of triamcinolone with enhanced anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid with similar anti-inflammatory and immunosuppressive effects.
Uniqueness
Triamcinolone methyl ethyl ketal is unique due to its specific ketal structure, which can enhance its stability and modify its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over other similar compounds in terms of stability and efficacy .
Eigenschaften
CAS-Nummer |
3793-07-5 |
|---|---|
Molekularformel |
C25H33FO6 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-6-ethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO6/c1-5-23(4)31-20-11-17-16-7-6-14-10-15(28)8-9-21(14,2)24(16,26)18(29)12-22(17,3)25(20,32-23)19(30)13-27/h8-10,16-18,20,27,29H,5-7,11-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23?,24-,25+/m0/s1 |
InChI-Schlüssel |
MMLFSXCKTQKXIY-CSLPMHSKSA-N |
Isomerische SMILES |
CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C |
Kanonische SMILES |
CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


